molecular formula C10H16BNO5 B1439758 (5-(((tert-Butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid CAS No. 1072946-49-6

(5-(((tert-Butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid

Cat. No. B1439758
M. Wt: 241.05 g/mol
InChI Key: CBDGXXNRURJOEV-UHFFFAOYSA-N
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Description

“(5-(((tert-Butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid” is a chemical compound with the CAS Number: 1072946-49-6 . It has a molecular weight of 241.05 and its IUPAC name is 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furylboronic acid . It is typically stored at a temperature of 4°C and is usually available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16BNO5/c1-10(2,3)17-9(13)12-6-7-4-5-8(16-7)11(14)15/h4-5,14-15H,6H2,1-3H3,(H,12,13) . The InChI key is CBDGXXNRURJOEV-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound can participate in Suzuki–Miyaura coupling , a type of palladium-catalyzed cross coupling reaction, which is a significant method for forming carbon-carbon bonds . The boron moiety in the compound can be converted into a broad range of functional groups .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 241.05 . It is typically stored at a temperature of 4°C and is usually available in powder form .

Scientific Research Applications

  • Peptide Synthesis

    • The tert-butoxycarbonyl (Boc) group is used as the N α-amino protecting group in peptide synthesis . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
    • The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .
  • Synthesis of Tertiary Butyl Esters

    • Tertiary butyl esters find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
    • The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
  • Synthesis of N-Heterocycles via Sulfinimines

    • Tert-butanesulfinamide has been used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
  • Flow Microreactor Systems

    • A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO5/c1-10(2,3)17-9(13)12-6-7-4-5-8(16-7)11(14)15/h4-5,14-15H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDGXXNRURJOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(O1)CNC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674526
Record name (5-{[(tert-Butoxycarbonyl)amino]methyl}furan-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(((tert-Butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid

CAS RN

1072946-49-6
Record name (5-{[(tert-Butoxycarbonyl)amino]methyl}furan-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-(((tert-Butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid
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(5-(((tert-Butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid
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(5-(((tert-Butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid
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(5-(((tert-Butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid

Citations

For This Compound
1
Citations
TT Denton, P Srivastava, Z Xia, G Chen… - Journal of medicinal …, 2018 - ACS Publications
Cigarette smoking causes nearly one in every five deaths in the United States. The development of a specific inhibitor of cytochrome P450 2A6 (CYP2A6), the major nicotine-…
Number of citations: 13 pubs.acs.org

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